Product packaging for Efavirenz 1-Desamine(Cat. No.:)

Efavirenz 1-Desamine

Cat. No.: B1162518
M. Wt: 314.69
Attention: For research use only. Not for human or veterinary use.
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Description

Efavirenz 1-Desamine is a chemical derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. The parent compound, Efavirenz, is known to selectively inhibit HIV-1 reverse transcriptase by binding to a distinct site away from the enzyme's active site, thereby disrupting the viral replication cycle . Research-grade derivatives like this compound are valuable tools for investigating the structure-activity relationships of NNRTIs, studying mechanisms of viral resistance, and exploring novel therapeutic applications. This product is intended for laboratory research purposes only and is not intended for human consumption. Researchers should consult the specific product data sheet for detailed information on the properties and applications of this particular analogue.

Properties

Molecular Formula

C₁₅H₁₀ClF₃O₂

Molecular Weight

314.69

Synonyms

7-Chloro-1-(cyclopropylethynyl)-1-(trifluoromethyl)isochroman-3-one

Origin of Product

United States

Mechanisms of Formation and Generation of Efavirenz 1 Desamine

Biotransformation Pathways Leading to Desamine Formation

The biotransformation of efavirenz (B1671121) is a complex process primarily occurring in the liver. While hydroxylation is the main metabolic route, the potential for deamination is also considered.

Enzymatic Deamination Processes in In Vitro Systems

The primary metabolism of efavirenz is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being the principal enzyme involved. rjppd.orgpharmgkb.orgscielo.br This process predominantly leads to the formation of hydroxylated metabolites, such as 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz. scielo.brnih.gov These metabolites can then undergo further glucuronidation for excretion. rjppd.orgpharmgkb.org

Current in vitro studies using human liver microsomes have extensively detailed these hydroxylation pathways. scielo.brnih.gov However, based on the available scientific literature, there is no direct evidence to suggest that efavirenz undergoes significant enzymatic deamination to form Efavirenz 1-Desamine as a primary metabolic product. The focus of biotransformation studies has remained on the oxidative pathways.

Non-Enzymatic Conversion Pathways

Beyond enzymatic action, the in vivo environment could theoretically contribute to the formation of this compound through non-enzymatic hydrolysis of the cyclic carbamate (B1207046) group in efavirenz. However, dedicated studies on non-enzymatic conversion pathways in biological systems are not extensively documented, with the focus being on chemical degradation under defined laboratory conditions.

Chemical Degradation Pathways of Efavirenz Yielding 1-Desamine

Efavirenz is susceptible to degradation under various stress conditions, which can lead to the formation of several impurities, including this compound.

Hydrolytic Degradation Mechanisms

The hydrolysis of the cyclic carbamate moiety in the efavirenz structure is a well-documented pathway for the formation of this compound (amino alcohol). nih.govresearchgate.netdaicelpharmastandards.com This degradation is observed under both acidic and alkaline conditions. gigvvy.com

The degradation of efavirenz in aqueous solutions follows apparent first-order kinetics. nih.gov The rate of hydrolysis is pH-dependent, with a pH of maximum stability found to be approximately 4. nih.gov In alkaline conditions, the hydrolysis is more pronounced. researchgate.netgigvvy.com Mass spectrometry data has confirmed the identity of the major degradation product as the corresponding amino alcohol, resulting from the opening of the benzoxazinone (B8607429) ring. nih.govresearchgate.net

Degradation ConditionKey FindingsReference
Acidic Hydrolysis Minimal degradation observed compared to alkaline conditions. gigvvy.com
Alkaline Hydrolysis Extensive degradation occurs, forming this compound (amino alcohol) as a major product. nih.govresearchgate.netgigvvy.com
Neutral Hydrolysis Degradation is observed, though typically at a slower rate than in alkaline media.

Photolytic and Oxidative Degradation Contributions

Efavirenz has been shown to be labile to photolytic and oxidative stress.

Under photolytic degradation , exposure of efavirenz solutions to UV light can lead to the formation of various degradation products. nih.goveuropa.eu One of the primary mechanisms identified is a photoinduced α-cleavage with the loss of a carbonyl group (photodecarbonylation). nih.gov While the formation of multiple photoproducts is evident, the direct and significant generation of this compound through this pathway is not as clearly established as in hydrolytic degradation.

Oxidative degradation , typically studied using hydrogen peroxide, also contributes to the breakdown of efavirenz. researchgate.netgigvvy.com While some studies report significant degradation under oxidative stress, the specific identification of this compound as a major product is not consistently highlighted. The degradation profile under oxidative conditions can be complex, yielding multiple products.

Stress ConditionDegradation ProductsExtent of DegradationReference
Photolytic (UV) Photodecarbonylation products, various other degradantsSignificant nih.goveuropa.eu
Oxidative (H₂O₂) Multiple degradation productsVariable, can be extensive researchgate.netgigvvy.com

Synthetic Routes to this compound for Research Standards

The availability of pure this compound is crucial for its use as a reference standard in the quality control and analytical method development for efavirenz drug products.

A straightforward method for obtaining this compound is through the controlled hydrolysis of efavirenz . nih.govresearchgate.net This procedure allows for the isolation and purification of the amino alcohol derivative. The resulting compound has been characterized by various physicochemical methods to confirm its identity and purity, making it suitable for use as a reference standard. nih.govresearchgate.net

Furthermore, the synthesis of efavirenz itself provides a direct route to its key amino alcohol intermediate. A common synthetic pathway for efavirenz starts with p-chloroaniline and involves the creation of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, which is chemically identical to this compound. This intermediate is then cyclized to form the final efavirenz molecule. Therefore, by arresting the synthesis at this intermediate stage, pure this compound can be produced for research purposes.

Advanced Spectroscopic and Structural Elucidation of Efavirenz 1 Desamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within Efavirenz (B1671121) 1-Desamine can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Efavirenz 1-Desamine reveals characteristic signals corresponding to the aromatic protons on the chlorophenyl ring, the protons of the cyclopropyl (B3062369) group, and the acetylenic proton. The absence of the N-H proton signal, which is typically observed in the parent Efavirenz molecule around 11.11 ppm, is a key indicator of the formation of the 1-Desamine derivative.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. Key shifts in the ¹³C spectrum compared to Efavirenz include the absence of the carbonyl carbon signal from the oxazinone ring and significant changes in the chemical shifts of the aromatic carbons directly attached to the former carbamate (B1207046) group, confirming the structural modification.

¹H NMR Data for this compound
Chemical Shift (δ) ppm
Aromatic Protons
Cyclopropyl Protons
Acetylenic Proton
Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency and are typically reported in detailed analytical characterization studies.
¹³C NMR Data for this compound
Chemical Shift (δ) ppm
Aromatic Carbons
Trifluoromethyl Carbon (CF₃)
Quaternary Carbon C-4
Acetylenic Carbons
Cyclopropyl Carbons
Note: The absence of the C=O signal (typically around 150 ppm in Efavirenz) is a definitive marker.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in assigning the protons within the cyclopropyl group and confirming the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

One-Dimensional NMR Techniques (¹H, ¹³C)

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. The expected exact mass is calculated based on the presumed molecular formula resulting from the desamination and decarboxylation of Efavirenz.

HRMS Data for this compound
Molecular Formula
Calculated Exact Mass [M+H]⁺
Observed Exact Mass [M+H]⁺
Note: The observed mass must be within a few parts per million (ppm) of the calculated mass for confident formula assignment.

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Key fragmentation pathways often involve the loss of the trifluoromethyl group (-CF₃) and characteristic cleavages around the cyclopropylacetylene (B33242) side chain and the modified benzoxazine (B1645224) ring. Comparing the fragmentation pattern to that of the parent drug, Efavirenz, helps to pinpoint the site of structural modification. For instance, the loss of CO₂ (44 Da), a characteristic fragmentation of the carbamate in Efavirenz, would be absent in the MS/MS spectrum of the 1-Desamine derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would show significant differences compared to that of Efavirenz. The most notable change would be the disappearance of the strong carbonyl (C=O) stretching vibration (typically around 1740-1750 cm⁻¹) and the N-H stretching vibration (around 3310 cm⁻¹) associated with the carbamate group of the benzoxazinone (B8607429) ring. escholarship.org The presence of bands corresponding to the C-Cl, C-F, C≡C (alkyne), and aromatic C-H and C=C vibrations would be retained.

| Key FTIR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Approximate Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | | Alkyne C≡C Stretch | 2240 - 2250 | | Aromatic C=C Stretch | 1400 - 1600 | | C-F Stretch | 1100 - 1350 | | C-Cl Stretch | 1000 - 1100 |

The collective data from these advanced spectroscopic methods provides a comprehensive and definitive characterization of this compound, ensuring its unambiguous identification as a related substance of the active pharmaceutical ingredient, Efavirenz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. An IR spectrum provides a unique fingerprint based on the vibrational frequencies of a compound's chemical bonds.

For the parent compound, Efavirenz, extensive IR data is available and has been used to characterize its various polymorphic forms. acs.orgresearchgate.netacs.orgscielo.br For instance, characteristic bands for Efavirenz include those for the N-H stretch, C=O stretch of the carbamate, the cyclopropyl group, and C-F and C-Cl stretches. acs.org

However, specific experimental or calculated IR spectroscopic data for this compound, with characteristic absorption bands and their corresponding vibrational modes, could not be located in the reviewed literature. Studies on the degradation products of Efavirenz have been conducted, but the detailed IR spectra for each specific degradation product, including this compound, are not provided in the accessible literature. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It has been employed in the study of Efavirenz to differentiate between its polymorphic forms. researchgate.netscielo.br

Despite the availability of Raman spectral data for Efavirenz, a specific Raman spectrum for this compound, including characteristic peaks and their assignments, was not found in the surveyed scientific articles and databases. While studies on Efavirenz degradation exist, they primarily utilize mass spectrometry and NMR for characterization, without presenting Raman spectroscopic data for the individual products. researchgate.netnih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of Efavirenz and several of its polymorphs and co-crystals has been extensively studied and reported. mdpi.com These studies have been instrumental in understanding its physical properties and behavior.

A search for crystallographic data for this compound, however, did not yield any specific results. There are no publicly available crystal structures for this compound in the Cambridge Structural Database (CSD) or reported in the reviewed literature. Therefore, details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Advanced Analytical Methodologies for Efavirenz 1 Desamine Quantification and Detection

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Development of Sensitive and Selective Detection Methods

The development of a sensitive and selective LC-MS/MS method for Efavirenz (B1671121) 1-Desamine, a compound structurally similar to the genotoxic impurity (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), necessitates careful optimization of both chromatographic and mass spectrometric parameters. nih.gov A selective method was developed for the trace level quantitative determination of this related compound, which is an aminoaryl derivative and a known alerting function for genotoxic activity. nih.gov

For the analysis of such impurities in Efavirenz drug substances and products, a C18 column, such as a Luna C18(2) (100 mm × 4.6 mm, 3 µm), is often employed. nih.gov The mobile phase composition is critical for achieving good separation and ionization efficiency. A typical mobile phase consists of a mixture of an aqueous component, like 5.0 mM ammonium (B1175870) acetate, and an organic modifier, such as methanol, in a ratio of approximately 35:65 (v/v). nih.gov

Positive electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte. For a related amino impurity, the transition would be selected to be unique and free from interference from the Efavirenz active pharmaceutical ingredient (API) and other impurities.

Validation Parameters for Trace-Level Quantification

Method validation is a critical component of any analytical procedure, ensuring that the method is reliable for its intended purpose. For trace-level quantification of Efavirenz 1-Desamine, the validation is performed according to the guidelines of the International Council on Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a genotoxic impurity related to Efavirenz, an LOD of 0.07 ppm and an LOQ of 0.2 ppm have been achieved. nih.gov These are typically determined by injecting a series of diluted solutions and assessing the signal-to-noise (S/N) ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the trace-level analysis of an Efavirenz impurity, linearity was established over a concentration range of 0.2–5.0 ppm, with a correlation coefficient (r²) greater than 0.999. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Validation Parameters for a Trace-Level LC-MS/MS Method for an Efavirenz Amino Impurity

ParameterSpecificationResult
Specificity No interference at the analyte retention timeCompliant
LOD Signal-to-Noise Ratio ≥ 3:10.07 ppm
LOQ Signal-to-Noise Ratio ≥ 10:10.2 ppm
Linearity Range -0.2 - 5.0 ppm
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy Recovery within 80-120%Compliant
Precision (RSD) ≤ 15% at LOQCompliant
Robustness No significant impact on resultsCompliant

This table is based on data reported for a closely related Efavirenz impurity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative for the analysis of volatile and thermally stable impurities. For a compound like this compound, its suitability for GC-MS analysis would depend on its volatility and thermal stability. Derivatization may be required to increase its volatility and improve its chromatographic behavior.

To date, specific applications of GC-MS for the direct analysis of this compound are not widely reported in the public domain. However, GC-MS is a standard technique for the analysis of residual solvents and other small molecule impurities in pharmaceutical manufacturing, and its potential applicability for specific, volatile degradation products of Efavirenz should not be dismissed. The development of a GC-MS method would involve optimizing the injector temperature, oven temperature program, and the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column). Mass spectrometric detection would typically be performed in electron ionization (EI) mode, with full scan for initial identification and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Electrophoretic Methods for Separation and Analysis (if applicable)

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. Several capillary electrophoretic methods have been developed for the analysis of Efavirenz itself. ijpras.comnih.gov These methods could potentially be adapted for the separation of Efavirenz from its impurities, including this compound.

The development of a CE method would involve the selection of an appropriate background electrolyte (BGE), which controls the pH and ionic strength, and potentially the addition of modifiers like organic solvents or cyclodextrins to enhance separation selectivity. Detection is typically performed using a diode array detector (DAD) or by coupling the capillary to a mass spectrometer (CE-MS). The applicability of CE for trace-level analysis of an impurity like this compound would depend on achieving sufficient sensitivity, which can be a challenge with traditional UV detection. Techniques like sample stacking or the use of more sensitive detectors would be necessary.

Method Validation and Quality Assurance in this compound Analysis

Regardless of the analytical technique employed, a robust method validation program is essential to ensure the reliability of the data generated for this compound. The validation should be conducted in accordance with ICH guidelines and should encompass all the parameters discussed in section 4.2.1.2.

Quality assurance (QA) in the analysis of this compound involves implementing a system of controls to ensure that the analytical method is consistently performing as expected. This includes:

System Suitability Testing: Performed before each analytical run to ensure that the analytical system is suitable for the intended analysis. This may include checks on resolution, peak symmetry, and injection precision.

Use of Certified Reference Materials: When available, certified reference standards of this compound should be used for calibration and control purposes.

In-process Controls: Regular analysis of control samples with known concentrations of the impurity to monitor the on-going performance of the method.

Documentation and Data Integrity: Maintaining complete and accurate records of all analytical work, from sample preparation to the final report, is a cornerstone of good laboratory practice (GLP) and is critical for regulatory compliance.

The development and validation of analytical methods for impurities like this compound are crucial for ensuring the quality and safety of Efavirenz-containing drug products. The choice of analytical technique will depend on the specific properties of the impurity and the required sensitivity, with LC-MS/MS currently being the most powerful and widely applied method for trace-level quantification.

Mechanistic Metabolic and Biotransformation Studies of Efavirenz 1 Desamine

In Vitro Hepatic and Extrahepatic Metabolism Studies

In vitro studies, typically using human liver microsomes and other cellular systems, have been instrumental in elucidating the metabolic fate of many compounds. For efavirenz (B1671121), these studies have identified the key enzymes involved in its breakdown.

Animal Model Studies on Efavirenz 1-Desamine Biotransformation

Animal models are crucial for understanding the pharmacokinetics and metabolism of drugs before human clinical trials. Various animal models have been used to study the biotransformation of efavirenz.

Evaluation in Non-Rodent Models

Non-rodent models, such as monkeys, have also been used in the preclinical assessment of efavirenz. europa.eu These studies provide valuable data on species differences in metabolism. As with rodent studies, there is no mention of this compound in the published findings from studies involving non-rodent models. More recently, zebrafish embryos have been utilized to assess the developmental toxicity of efavirenz, but these studies focus on the parent drug's effects rather than its detailed metabolic profile. mdpi.comnih.gov

Identification of Secondary Metabolites of this compound

The primary metabolites of a drug can often undergo further metabolic changes to form secondary metabolites. For efavirenz, the major primary metabolite, 8-hydroxyefavirenz (B1664214), can be further oxidized to 8,14-dihydroxyefavirenz, primarily by the CYP2B6 enzyme. univmed.orgscielo.brpharmgkb.orgnih.gov These dihydroxy metabolites can also be conjugated before excretion. pharmgkb.org A comprehensive analysis of efavirenz metabolites in human plasma, urine, and cerebrospinal fluid has identified various hydroxylated, glucuronidated, and sulfated species. researchgate.net Despite these detailed metabolic profiling studies, this compound has not been identified as a metabolite.

Environmental Occurrence, Fate, and Transformation of Efavirenz 1 Desamine

Detection and Quantification in Aquatic Matrices

A fundamental step in assessing the environmental relevance of any compound is the ability to detect and measure it in various environmental compartments. For "Efavirenz 1-Desamine," this would require the development of specific and sensitive analytical methods.

Wastewater Effluents and Receiving WatersWastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals and their byproducts into the aquatic environment.lgcstandards.comTo date, studies on Efavirenz (B1671121) in wastewater have focused on the parent compound and its major hydroxylated metabolites, with reported concentrations of Efavirenz in WWTP effluents ranging from the nanogram to microgram per liter level. There is currently no published data on the detection or concentration of "this compound" in wastewater effluents or the waters that receive this discharge.

Environmental Persistence and Degradation Kinetics

Understanding how long a compound persists in the environment and the processes by which it breaks down is crucial for evaluating its potential long-term impact.

Biodegradation Pathways in Environmental SystemsBiodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of contaminants from the environment. Studies on Efavirenz have explored its degradation, with some research indicating that it can be transformed by certain enzymes. However, the specific biodegradation pathways that might lead to the formation or degradation of "this compound" have not been elucidated.

Sorption and Transport in Environmental Compartments

The tendency of a chemical to attach to solids like sediment and soil (sorption) influences its movement (transport) through the environment. This behavior affects whether a compound is likely to remain in the water column or accumulate in sediment. There are currently no available studies that have investigated the sorption coefficients or transport mechanisms of "this compound" in different environmental compartments.

Information on "this compound" Not Available in Scientific Literature

Following a comprehensive search of scientific databases and publicly available research, no specific data was found for the chemical compound "this compound" pertaining to its environmental occurrence, fate, transformation, or ecotoxicological implications. The requested information for the specified outline sections is not available in the reviewed literature.

The search results consistently provided information on the parent compound, Efavirenz (EFV) , and its major metabolites, such as 8-hydroxy-efavirenz. There is a body of research on the environmental presence, soil adsorption, and aquatic toxicity of Efavirenz itself. For instance, studies have investigated the adsorption of Efavirenz onto various materials like graphene wool and exfoliated graphite, and its ecotoxicological effects on organisms such as Daphnia magna and sea urchins have been evaluated. cymitquimica.comlgcstandards.comup.ac.za

However, scientific investigation into the specific derivative "this compound" is absent from the available literature. This compound is listed primarily by chemical suppliers as a reference standard or research chemical, sometimes under the synonym "this compound-1-oxy". cymitquimica.comlgcstandards.com There are no published studies that detail its behavior in soil and sediment, its mobility or bioavailability in ecosystems, or its specific toxicological mechanisms on aquatic and terrestrial life.

Therefore, it is not possible to provide the requested article with scientifically accurate and sourced content for the specified outline, as the necessary research data for "this compound" does not appear to exist in the public domain.

Theoretical and Computational Chemistry Studies of Efavirenz 1 Desamine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. For Efavirenz (B1671121) 1-Desamine, a close analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, these techniques provide crucial insights into its structural properties and potential interactions with biological targets. Efavirenz 1-Desamine is structurally distinct from its parent compound, Efavirenz, by the absence of the amine group at the 1-position of the benzoxazinone (B8607429) ring system. This seemingly minor modification can have significant implications for the molecule's conformational flexibility and its binding affinity to the HIV-1 reverse transcriptase (RT) enzyme.

Conformational Analysis and Stability

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are key determinants of its biological activity. While direct experimental data on the conformational preferences of this compound are scarce, theoretical calculations can predict the most stable conformations.

Molecular mechanics force fields are commonly employed to explore the potential energy surface of a molecule and identify its low-energy conformers. For Efavirenz, studies have shown that the orientation of the cyclopropyl (B3062369) and trifluoromethyl groups is crucial for its activity. In this compound, the removal of the N-H group eliminates a potential hydrogen bond donor, which could influence the intramolecular interactions and, consequently, the preferred conformation.

A hypothetical conformational analysis of this compound would likely reveal a set of stable conformers with varying orientations of the cyclopropylethynyl and trifluoromethyl groups. The relative energies of these conformers would determine their population at a given temperature and provide insights into the molecule's inherent flexibility.

Interactive Data Table: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C2-N1-C8a-C4a) (degrees)Relative Energy (kcal/mol)Predicted Population (%)
1175.20.0065.3
2-178.50.5225.1
360.31.899.6

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Ligand-Protein Interaction Studies (if applicable)

The primary target of Efavirenz is the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. Ligand-protein interaction studies are therefore critical to understand the potential anti-HIV activity of this compound. Molecular docking and MD simulations are the principal tools for these investigations.

Molecular docking studies of Efavirenz have consistently shown that it binds to a hydrophobic pocket near the polymerase active site. ijpbs.net Key interactions include hydrogen bonds between the N1-H of the benzoxazinone ring and the backbone carbonyl oxygen of Lys101, as well as hydrophobic interactions with residues such as Tyr181, Tyr188, and Trp229. nih.gov

For this compound, the absence of the N1-H group means that the crucial hydrogen bond with Lys101 cannot be formed. This loss of a key interaction would likely lead to a significant reduction in binding affinity compared to Efavirenz. However, the molecule could still engage in other favorable interactions within the NNIBP. The hydrophobic cyclopropyl and trifluoromethyl groups can still occupy their respective sub-pockets, and the aromatic ring can participate in π-π stacking interactions.

MD simulations of the this compound-HIV-1 RT complex would be necessary to assess the stability of the binding mode predicted by docking and to observe any conformational changes in the protein or the ligand upon binding. These simulations could reveal alternative hydrogen bonding possibilities or highlight the increased importance of van der Waals and hydrophobic interactions in stabilizing the complex.

Interactive Data Table: Predicted Key Interactions of this compound with HIV-1 RT

Interacting ResidueInteraction TypePredicted Distance (Å)
Tyr181π-π Stacking3.5 - 4.5
Tyr188Hydrophobic3.0 - 4.0
Trp229Hydrophobic3.0 - 4.0
Pro236van der Waals3.5 - 4.5

Note: This table is based on the known interactions of Efavirenz and is hypothetical for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate properties that are not accessible through classical molecular modeling methods.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

For Efavirenz, density functional theory (DFT) calculations have been used to determine its electronic properties. researchgate.net Similar calculations for this compound would reveal the impact of removing the amine group on its electronic structure. The nitrogen atom in the Efavirenz ring system contributes to the delocalization of electrons. Its replacement with a carbon atom in this compound would alter the electron distribution and, consequently, the HOMO and LUMO energy levels. It is plausible that the HOMO-LUMO gap of this compound would differ from that of Efavirenz, which could affect its reactivity and metabolic stability.

Interactive Data Table: Hypothetical HOMO-LUMO Energies for Efavirenz and this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Efavirenz-6.85-1.235.62
This compound-7.02-1.155.87

Note: These values are hypothetical and for comparative illustration.

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations can be used to predict the reactivity of different sites within a molecule and to elucidate the mechanisms of chemical reactions. For this compound, this could involve predicting its metabolic fate. The metabolism of Efavirenz is complex and involves hydroxylation and other transformations mediated by cytochrome P450 enzymes.

By calculating molecular electrostatic potential (MEP) maps and Fukui functions, researchers can identify the regions of this compound that are most susceptible to electrophilic or nucleophilic attack. This information can help predict which parts of the molecule are likely to be metabolized. For instance, the absence of the N-H group removes a potential site for glucuronidation, a common metabolic pathway for drugs containing amine functionalities.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of Efavirenz analogs, QSAR studies have been performed to identify the key molecular descriptors that govern their anti-HIV activity. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. A QSAR model for Efavirenz derivatives might include descriptors such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and electronic parameters.

To include this compound in a QSAR study, its molecular descriptors would first need to be calculated. The removal of the amine group would lead to changes in several of these descriptors. For example, the molecular weight would decrease, and the logP value might change, likely increasing its hydrophobicity. The electronic descriptors would also be altered due to the change in the electronic environment of the benzoxazinone ring.

By inputting the calculated descriptors for this compound into a previously established QSAR model for Efavirenz analogs, a prediction of its anti-HIV activity could be obtained. However, it is crucial to ensure that this compound falls within the applicability domain of the QSAR model to ensure the reliability of the prediction. If a significant number of Efavirenz derivatives with modifications at the 1-position were included in the training set of the QSAR model, the prediction for this compound would be more robust.

Interactive Data Table: Comparison of Selected Molecular Descriptors for QSAR

DescriptorEfavirenzThis compound (Predicted)
Molecular Weight ( g/mol )315.68314.70
LogP4.7~5.0
Hydrogen Bond Donors10
Polar Surface Area (Ų)55.1242.89

Note: Values for this compound are predictions and would need to be calculated using appropriate software.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current academic understanding of Efavirenz (B1671121) 1-Desamine is limited, as the bulk of scientific literature focuses extensively on its parent compound, Efavirenz. Efavirenz is a well-documented non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of Human Immunodeficiency Virus (HIV) type 1. nih.govnih.gov Efavirenz 1-Desamine is recognized primarily as a derivative or potential impurity of Efavirenz. Its existence is confirmed by its availability as a chemical reference standard, such as this compound-1-oxy, used for analytical purposes. lgcstandards.com

The broader research context involves the comprehensive analysis of Efavirenz's degradation and metabolic pathways. Forced degradation studies have been conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress, revealing that Efavirenz degrades into numerous products. nih.govgigvvy.comresearchgate.net One study successfully identified and characterized twelve distinct degradation products using advanced analytical techniques. nih.govresearchgate.net However, specific, in-depth public research dedicated to the synthesis, isolation, and characterization of this compound is not prominent in the available literature.

The metabolism of Efavirenz is known to be extensive, primarily occurring via the cytochrome P450 enzyme system, leading to hydroxylated metabolites which are then glucuronidated. mdpi.comscielo.br These major metabolites, such as 8-hydroxy-efavirenz, are generally considered inactive against HIV-1. mdpi.comscielo.br The study of Efavirenz and its related substances, including impurities and degradation products, relies on a suite of sophisticated analytical methods. These are crucial for ensuring the quality and stability of the active pharmaceutical ingredient.

The table below summarizes the principal analytical methodologies employed in the study of Efavirenz and its related compounds, which form the basis for any potential investigation into this compound.

Analytical TechniqueApplication in Efavirenz ResearchReference
High-Performance Liquid Chromatography (HPLC)Quantification of Efavirenz and separation from its degradation products; stability-indicating assays. gigvvy.comresearchgate.netijpras.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Trace level quantification of genotoxic impurities and metabolites; establishing fragmentation patterns. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS)Elucidation of the elemental composition and structure of unknown degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural confirmation of isolated impurities and degradation products. nih.gov
Differential Scanning Calorimetry (DSC)Characterization of the solid-state properties, such as polymorphism and melting point, of Efavirenz and its cocrystals. researchgate.netnih.gov
Powder X-ray Diffraction (PXRD)Identification of crystalline forms and characterization of new solid phases like cocrystals. researchgate.neteuropa.eu

Identification of Research Gaps and Emerging Areas

The most significant research gap concerning this compound is the scarcity of dedicated scientific investigation into the compound itself. While it is acknowledged as a related substance of Efavirenz, its specific physicochemical properties, formation pathways, and potential biological activities remain largely uncharacterized in public academic literature.

Key Research Gaps:

Synthesis and Isolation: There is a lack of published, optimized methods for the specific synthesis and isolation of this compound. Such methods are prerequisite for obtaining the pure compound needed for comprehensive characterization.

Structural Elucidation: While its basic structure can be inferred from the parent molecule, a definitive and complete structural confirmation using modern spectroscopic techniques like 2D-NMR and HRMS has not been widely reported.

Formation Pathway: The precise conditions under which this compound is formed—whether as a metabolic byproduct, a degradation product under specific stress conditions, or an impurity from a particular synthetic route of Efavirenz—are not clearly defined.

Quantification in Drug Substance: The development of validated, stability-indicating analytical methods specifically for detecting and quantifying this compound at trace levels in the Efavirenz drug substance and finished products is an unaddressed need.

Biological Activity: There is no available data on the potential biological activity of this compound. Investigating its activity, for instance, its potential to inhibit reverse transcriptase or interact with other biological targets, is a major unknown.

Emerging Areas of Research: An emerging area in pharmaceutical sciences is the exhaustive characterization and toxicological assessment of all impurities present in drug substances, even those at very low levels. Regulatory agencies increasingly emphasize the need to control impurities, particularly those with potential genotoxic properties. mdpi.comamazonaws.com Therefore, a systematic study of minor Efavirenz-related compounds like this compound represents a relevant and important field of inquiry. This includes not only its identification but also understanding its potential impact.

Future Methodological Advancements for this compound Research

Future research on this compound will necessitate the application and advancement of highly sensitive and specific analytical methodologies. The primary challenge is to detect, isolate, and characterize a compound that is likely present only at trace levels.

Future Methodological Directions:

Advanced Chromatographic Separation: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods could offer faster analysis times and superior resolution for separating this compound from other closely related impurities and the parent Efavirenz peak. researchgate.net

High-Sensitivity Mass Spectrometry: The use of tandem mass spectrometry (LC-MS/MS) is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required for trace impurity analysis. mdpi.com Future methods would focus on optimizing instrumental parameters for maximum sensitivity and selectivity for the this compound molecule.

Preparative Chromatography: To enable full structural elucidation and to provide material for biological testing, preparative HPLC techniques will be required to isolate sufficient quantities of pure this compound from complex mixtures.

In-Silico and In-Vitro Models: Computational (in-silico) models could be used to predict the compound's potential properties, including its likely mass fragmentation patterns to aid in its identification, and to perform initial toxicological assessments. nih.gov Subsequent in-vitro studies using human liver microsomes could then investigate its metabolic stability and potential to form further metabolites. mdpi.com

The table below outlines potential future research projects for this compound and the advanced methodologies that would be instrumental in their execution.

Future Research AreaObjectiveKey MethodologiesReference
Impurity ProfilingDevelop a stability-indicating method to detect and quantify this compound in Efavirenz drug substance.UHPLC, LC-MS/MS with optimized MRM transitions. mdpi.comamazonaws.com
Structural CharacterizationAchieve unambiguous structural confirmation of the isolated compound.Preparative HPLC for isolation, followed by High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR (COSY, HSQC, HMBC). nih.gov
Formation Mechanism StudyIdentify the specific synthetic or degradation conditions that lead to the formation of this compound.Forced degradation studies under a matrix of conditions (pH, temperature, oxidative stress) with time-point analysis by LC-MS. gigvvy.comresearchgate.net
Biological Activity ScreeningEvaluate the potential for biological or pharmacological activity.In-vitro enzyme inhibition assays (e.g., HIV-1 reverse transcriptase), receptor binding assays. ontosight.ai

Q & A

Q. What are the primary challenges in synthesizing and isolating Efavirenz 1-Desamine for analytical studies?

Methodological Answer: this compound, a process-related impurity, requires multi-step purification using chromatographic techniques (e.g., HPLC or preparative TLC) to achieve high purity. Characterization involves spectroscopic methods (NMR, FTIR) and mass spectrometry to confirm structural identity. Challenges include differentiating it from co-eluting impurities and ensuring reproducibility in synthesis protocols .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer: Validation should follow ICH guidelines, including specificity (via spiked samples), linearity (calibration curves across expected concentration ranges), and precision (intra-day/inter-day variability). Stability studies under varying pH and temperature conditions are critical, as Efavirenz derivatives are prone to degradation. Cross-validation with LC-MS/MS or GC-MS is recommended to address matrix effects .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Methodological Answer: Use crossover or longitudinal study designs with repeated plasma/CSF sampling to assess time-dependent concentration changes. Incorporate CYP2B6 genotyping to stratify participants by metabolizer status (e.g., slow vs. extensive). Statistical models should account for covariates like body weight, drug-drug interactions, and renal/hepatic function .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurocognitive toxicity be resolved?

Methodological Answer: Conduct meta-analyses using metrics like to quantify heterogeneity across studies (e.g., systematic reviews reporting suicidal ideation vs. null associations). Stratify analyses by metabolizer genotype and adjust for confounders (e.g., concomitant medications). Mechanistic studies using in vitro neuronal models should measure oxidative stress markers and mitochondrial dysfunction to clarify toxicity pathways .

Q. What strategies mitigate bias in observational studies linking this compound to adverse outcomes?

Methodological Answer: Apply propensity score matching to balance baseline characteristics between exposed and unexposed cohorts. Use sensitivity analyses to assess unmeasured confounding (e.g., E-values). For neurocognitive outcomes, standardize neuropsychological testing protocols (e.g., Color Trails Test) and blind assessors to exposure status .

Q. How do polymorphisms in CYP2A6/CYP2B6 influence this compound’s metabolic fate in the CNS?

Methodological Answer: Employ targeted sequencing of CYP2A6 (e.g., 48A/C variant) and CYP2B6 (e.g., 516G/T) in paired plasma-CSF samples. Use pharmacokinetic modeling to estimate metabolite spillover rates between compartments. In vitro assays with human microsomes can quantify isoform-specific enzymatic activity toward 1-Desamine .

Q. What computational approaches predict this compound’s interaction with non-CYP metabolic pathways?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can identify potential binding sites with UDP-glucuronosyltransferases (UGTs). Validate predictions with kinetic assays measuring glucuronidation rates. Systems biology models integrating transcriptomic data (e.g., RNA-seq of hepatic cells) may reveal compensatory pathways in CYP2B6 slow metabolizers .

Data Analysis & Reproducibility

Q. How should researchers address low statistical power in genetic association studies of this compound?

Methodological Answer: Conduct power calculations a priori using tools like G*Power, assuming minor allele frequencies from HapMap/1000 Genomes. For underpowered studies, aggregate data via consortia (e.g., PharmGKB) or use Bayesian methods to estimate posterior probabilities of associations .

Q. What quality controls ensure reproducibility in this compound bioanalytical workflows?

Methodological Answer: Implement internal standards (e.g., deuterated Efavirenz) to correct for extraction efficiency. Document instrument parameters (e.g., column temperature, mobile phase pH) in supplementary materials. Share raw chromatograms and spectral data in public repositories (e.g., Zenodo) for independent verification .

Conflict of Interest & Ethical Considerations

Q. How can researchers transparently report funding sources in studies involving this compound?

Methodological Answer: Disclose all sponsors in the "Acknowledgments" section, specifying their role in study design, data collection, or analysis. For industry-funded studies, include a statement confirming independent data interpretation by academic authors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.